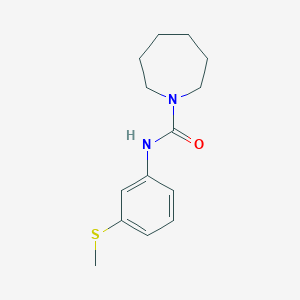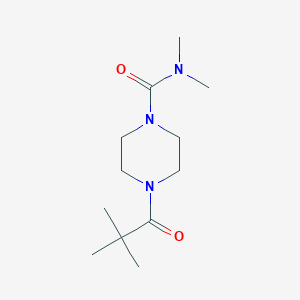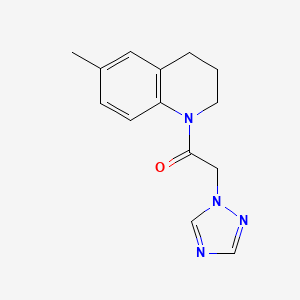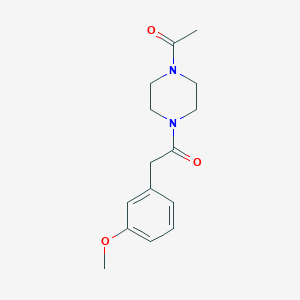
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one, also known as ACP, is a chemical compound that has been studied for its potential use in scientific research. ACP is a synthetic compound that is not found in nature and is created through a specific synthesis method. The purpose of
Mechanism of Action
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a variety of effects on neurotransmission and behavior.
Biochemical and Physiological Effects:
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has been shown to increase locomotor activity and induce hyperactivity. 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has also been shown to increase dopamine release in the nucleus accumbens, which is a brain region that is associated with reward and motivation.
Advantages and Limitations for Lab Experiments
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has several advantages for use in lab experiments. It has a high degree of purity and can be synthesized in large quantities. 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one is also relatively stable and can be stored for long periods of time. However, there are also limitations to using 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one in lab experiments. 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one is a synthetic compound that is not found in nature, which means that its effects on the brain and behavior may not be fully understood. Additionally, 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has been shown to have some toxic effects in animal studies, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one. One area of research is to investigate the potential therapeutic uses of 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one in neurological disorders such as addiction and Parkinson's disease. Another area of research is to investigate the mechanisms of action of 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one and how it affects dopamine levels in the brain. Additionally, future research could investigate the potential toxic effects of 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one and how they can be mitigated in lab experiments.
Conclusion:
In conclusion, 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one is a synthetic compound that has been studied for its potential use in scientific research. 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has been shown to have an affinity for the dopamine transporter and can have a variety of effects on neurotransmission and behavior. 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has several advantages for use in lab experiments, but also has limitations and potential toxic effects. Future research on 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one could investigate its potential therapeutic uses and mechanisms of action, as well as its potential toxic effects.
Synthesis Methods
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one is synthesized through a multi-step process that involves the reaction of cyclohexylmagnesium bromide with 1-(4-chloroacetyl)piperazine. The resulting compound is then reacted with 3-chloropropiophenone in the presence of a base to form 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one. This synthesis method has been optimized to produce high yields of 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one with a high degree of purity.
Scientific Research Applications
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has been shown to have an affinity for the dopamine transporter, which is a protein that plays a critical role in regulating dopamine levels in the brain. 1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one has been used in studies to investigate the role of the dopamine transporter in addiction and other neurological disorders.
properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-13(18)16-9-11-17(12-10-16)15(19)8-7-14-5-3-2-4-6-14/h14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTULFCYXIDHPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylpiperazin-1-yl)-3-cyclohexylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)





![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)

![imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7512179.png)
![2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)



![3-(4-Chloro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512215.png)